Mordant Blue 9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mordant Blue 9 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 5-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed, and dried to obtain the dye in its solid form .
Chemical Reactions Analysis
Types of Reactions: Mordant Blue 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Various nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Breakdown products such as chlorinated phenols and naphthalenesulfonic acids.
Reduction: Aromatic amines such as 5-chloro-2-hydroxy-3-sulfophenylamine and 5-hydroxy-1-naphthalenesulfonic acid.
Scientific Research Applications
Mordant Blue 9 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing wool, silk, and other fibers.
Mechanism of Action
The mechanism of action of Mordant Blue 9 involves its ability to form stable complexes with metal ions. The dye binds to metal ions through its sulfonic acid and hydroxyl groups, forming a coordination complex. This complexation enhances the dye’s affinity for fibers and improves its colorfastness .
Comparison with Similar Compounds
Mordant Blue 13:
Mordant Red 3:
Mordant Yellow 1: Used in textile dyeing with different color properties.
Uniqueness: Mordant Blue 9 is unique due to its specific chemical structure, which allows it to form strong complexes with metal ions, resulting in excellent colorfastness and stability. Its vibrant blue color and versatility in various applications make it a valuable dye in both research and industry .
Properties
Molecular Formula |
C16H9ClN2Na2O8S2 |
---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
disodium;6-[(5-chloro-2-hydroxy-4-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-10-6-12(13(20)7-15(10)29(25,26)27)19-18-11-5-4-8-9(16(11)21)2-1-3-14(8)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
FBNOWTWLVCWGCZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)[O-])Cl)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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